3-Methylhex-2-en-1-ol
Description
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Structure
2D Structure
Properties
IUPAC Name |
(E)-3-methylhex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h5,8H,3-4,6H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWCTBJSFBLMOH-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C/CO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873534 | |
| Record name | (2E)-3-Methylhex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30801-96-8, 70771-72-1 | |
| Record name | 3-Methyl-2-hexen-1-ol (E) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030801968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-Methylhex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylhex-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Allylic Alcohols in Synthetic and Natural Product Chemistry
Allylic alcohols are organic compounds in which a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity, making them highly versatile building blocks in organic synthesis. sioc-journal.cnrsc.org
The strategic placement of the hydroxyl group and the double bond allows for a wide array of chemical transformations. The double bond can undergo various addition reactions, while the hydroxyl group can be involved in substitutions, oxidations, or can act as a directing group in stereoselective reactions. sioc-journal.cnwikipedia.org This dual functionality makes allylic alcohols crucial intermediates in the construction of complex molecular architectures found in many natural products and pharmaceuticals. sioc-journal.cnresearchgate.net
One of the key advantages of using allylic alcohols in synthesis is the ability to control the stereochemistry of the final product. The hydroxyl group can coordinate to metal catalysts, directing reagents to a specific face of the double bond, a phenomenon that is pivotal in asymmetric synthesis. wikipedia.org This level of control is essential for producing biologically active molecules with the correct three-dimensional structure.
Research Trajectories for 3 Methylhex 2 En 1 Ol
Stereoselective Synthesis Strategies
Asymmetric Reduction Techniques for Related Allylic Alcohols
Asymmetric reduction of the corresponding α,β-unsaturated aldehyde, 3-methylhex-2-enal, presents a direct route to enantiomerically enriched this compound. This transformation is often accomplished using chiral reducing agents or catalysts. A common approach involves the use of chiral catalysts, such as those based on rhodium or ruthenium complexes, in asymmetric hydrogenation reactions to achieve high enantiomeric purity. For instance, the reduction of a ketone intermediate using (R)-BINAP-Ru complexes has been reported to yield the desired alcohol with greater than 90% enantiomeric excess (ee).
Another strategy is the asymmetric reduction of 4-methylhex-5-en-2-one (B13796119) using chiral catalysts, which also provides a pathway to chiral precursors of this compound. smolecule.com These methods rely on the transfer of chirality from the catalyst to the substrate, leading to the preferential formation of one enantiomer over the other.
Chiral Auxiliary-Mediated Approaches to Allylic Alcohol Frameworks
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a chemical reaction towards a specific stereochemical outcome. researchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely employed in the synthesis of chiral allylic alcohols. researchgate.net
For the synthesis of this compound and its stereoisomers, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of subsequent reactions. For example, Evans-type oxazolidinone auxiliaries are effective in controlling the stereochemistry of aldol (B89426) reactions, which can be a key step in constructing the carbon skeleton of the target molecule. researchgate.netbath.ac.ukumanitoba.ca The auxiliary creates a chiral environment that biases the approach of reagents, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the desired enantiomer of the allylic alcohol. The use of polymer-supported chiral auxiliaries has also been explored to facilitate purification and recycling of the auxiliary. bath.ac.uk
Enantioselective Catalysis (e.g., Sharpless Asymmetric Epoxidation Principles Applied to Precursors)
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, and the principles of the Sharpless asymmetric epoxidation are highly relevant to the synthesis of chiral allylic alcohols. wikipedia.orglibretexts.orgresearchgate.net This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral tartrate ligand (such as diethyl tartrate or diisopropyl tartrate), and a hydroperoxide oxidant to convert a primary or secondary allylic alcohol into a 2,3-epoxyalcohol with high enantioselectivity. wikipedia.orglibretexts.org
While not a direct synthesis of this compound, this methodology can be applied to a precursor allylic alcohol. The resulting chiral epoxide is a versatile intermediate that can be opened regioselectively to introduce new functional groups and establish the desired stereochemistry at the C2 and C3 positions of the hexene backbone. The predictability of the stereochemical outcome based on the chirality of the tartrate ligand makes this a robust and widely used method in organic synthesis. researchgate.netmdpi.com The Sharpless epoxidation is chemoselective, meaning it can selectively oxidize an allylic double bond in the presence of other double or triple bonds within the same molecule. mdpi.com
Diastereoselective Transformations (e.g., Prins Cyclization Precursors)
Diastereoselective transformations are crucial in creating specific stereoisomers when multiple stereocenters are present. The Prins cyclization, an acid-catalyzed reaction between an alkene and a carbonyl compound, can be employed to construct tetrahydropyran (B127337) rings, which can serve as precursors to acyclic structures like this compound through subsequent ring-opening reactions. uva.esresearchgate.netnih.govbeilstein-journals.orgorganic-chemistry.org
The stereochemical outcome of the Prins cyclization can be controlled by the geometry of the starting materials and the reaction conditions, leading to the formation of specific diastereomers. uva.esorganic-chemistry.org For instance, an intramolecular Prins cyclization can be highly diastereoselective, yielding a single diastereomer in many cases. researchgate.net By carefully designing the homoallylic alcohol precursor, it is possible to control the stereochemistry of the resulting tetrahydropyran, which can then be transformed into a specific stereoisomer of this compound.
Allylboration and Related Stereodivergent Methodologies
Allylboration, the reaction of an allylborane with a carbonyl compound, is a powerful method for the stereoselective synthesis of homoallylic alcohols. doi.orgmdpi.com By using chiral allylborane reagents, it is possible to achieve high levels of enantioselectivity in the formation of the new stereocenter. For example, the reaction of an aldehyde with an enantiomerically enriched allylborane can lead to the formation of a specific stereoisomer of a homoallylic alcohol.
Stereodivergent synthesis refers to the ability to generate any and all stereoisomers of a product from a common starting material by simply changing the reagents or reaction conditions. Allylboration and related methodologies can be employed in a stereodivergent manner to access different stereoisomers of this compound. beilstein-journals.orgresearchgate.net For instance, by choosing the appropriate chiral ligand or reagent, one can control the absolute and relative stereochemistry of the product. This flexibility is highly valuable in the synthesis of complex molecules with multiple stereocenters.
Enzymatic and Biocatalytic Synthesis Pathways
Enzymes and biocatalysts offer a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. researchgate.netnih.gov Lipases, for example, are commonly used for the kinetic resolution of racemic alcohols. In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used to resolve racemic allylic alcohols. researchgate.net
Furthermore, biocatalytic oxidation of allylic alcohols can be achieved using enzymes like cytochrome P450s and unspecific peroxygenases (UPOs). researchgate.netnih.gov These enzymes can catalyze the selective oxidation of allylic C-H bonds, providing access to functionalized and chiral allylic alcohols. researchgate.net While direct enzymatic synthesis of this compound may not be widely reported, the principles of enzymatic and biocatalytic synthesis offer a promising and sustainable approach for the production of its stereoisomers.
Mechanistic Organic Synthesis Approaches
Traditional organic synthesis provides robust and scalable methods for the production of allylic alcohols. Key strategies include the reduction of ester and alkyne precursors.
The reduction of α,β-unsaturated esters, such as ethyl or methyl 3-methylhex-2-enoate, is a common method for synthesizing this compound. The choice of reducing agent is crucial to achieve the desired 1,2-reduction of the carbonyl group without affecting the carbon-carbon double bond.
Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent that can reduce esters to primary alcohols. nih.govthieme-connect.com At low temperatures, the reduction of esters with DIBAL-H can often be stopped at the aldehyde stage, which can then be further reduced to the alcohol. mpgpgcollegehardoi.in A patent describes the reduction of methyl (E)-6-(3-furyl)-3-methylhex-2-enoate with DIBAL-H in dichloromethane (B109758) at -78°C to yield (E)-6-(3-furyl)-3-methylhex-2-en-1-ol, demonstrating the applicability of this method to structurally similar substrates. google.com
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols. libretexts.orgucalgary.ca While LiAlH₄ can sometimes lead to the reduction of both the carbonyl group and the double bond in α,β-unsaturated systems, the regioselectivity can be influenced by reaction conditions. The use of LiAlH₄ in combination with lanthanoid salts has been shown to promote the 1,2-regioselective reduction of α,β-unsaturated carbonyl compounds to the corresponding allylic alcohols.
Table 3: Reduction of Ester Precursors to Allylic Alcohols
| Ester Precursor | Reducing Agent | Solvent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|
| Methyl (E)-6-(3-furyl)-3-methylhex-2-enoate | DIBAL-H | CH₂Cl₂ | -78 | (E)-6-(3-furyl)-3-methylhex-2-en-1-ol | google.com |
| Ethyl (E)-6-((tert-Butyldimethylsilyl)oxy)-3-methylhex-2-enoate | DIBAL-H | CH₂Cl₂ | -78 to RT | (E)-6-((tert-Butyldimethylsilyl)oxy)-3-methylhex-2-en-1-ol | nih.gov |
The partial hydrogenation of an alkyne precursor, such as 3-methylhex-2-yn-1-ol, provides a direct route to this compound. The stereochemical outcome of the reaction, yielding either the (Z)- or (E)-alkene, is controlled by the choice of catalyst.
Table 4: Catalytic Partial Hydrogenation of Alkynols
| Alkyne Precursor | Catalyst System | Product Stereochemistry | Reference |
|---|---|---|---|
| Generic Alkyne | Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | cis-(Z)-Alkene | wikipedia.org |
| 3-Hexyn-1-ol (B147329) | Lindlar Catalyst | cis-3-Hexen-1-ol (B126655) | uni-stuttgart.de |
Hydroboration-Oxidation of Alkene Precursors (Principles of Anti-Markovnikov and Syn-Addition)
The hydroboration-oxidation reaction is a powerful two-step method in organic synthesis for the hydration of alkenes. A key feature of this reaction is its anti-Markovnikov regioselectivity and syn-stereospecificity, which allows for the synthesis of specific alcohol isomers that may not be accessible through other hydration methods. chadsprep.comlibretexts.orgmasterorganicchemistry.com
The reaction proceeds by the addition of a borane (B79455) reagent, such as borane (BH₃) complexed with tetrahydrofuran (B95107) (THF), across the carbon-carbon double bond of an alkene. chadsprep.com This initial step, hydroboration, is a concerted reaction where the boron atom adds to the less substituted carbon of the alkene, and a hydrogen atom adds to the more substituted carbon. libretexts.orgmakingmolecules.com This regioselectivity, known as anti-Markovnikov addition, is primarily driven by steric factors; the larger boron atom preferentially adds to the less sterically hindered carbon atom. makingmolecules.comuwo.ca The addition is also a syn-addition, meaning that both the boron and hydrogen atoms add to the same face of the double bond. chadsprep.comlibretexts.orgmasterorganicchemistry.com
For the synthesis of this compound, an appropriate alkene precursor would be 3-methyl-1,2-hexadiene. The hydroboration-oxidation of this allene (B1206475) would lead to the desired allylic alcohol. The choice of borane reagent can influence the selectivity of the reaction. While borane-THF is commonly used, bulkier borane reagents like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) can exhibit even greater regioselectivity. masterorganicchemistry.com
| Aspect of Hydroboration-Oxidation | Principle | Relevance to this compound Synthesis |
| Regioselectivity | Anti-Markovnikov Addition libretexts.orgmakingmolecules.com | The hydroxyl group is added to the less substituted carbon of the double bond, enabling the formation of the primary alcohol, this compound. |
| Stereospecificity | Syn-Addition chadsprep.commasterorganicchemistry.com | The hydrogen and hydroxyl groups are added to the same face of the double bond, which is crucial for controlling the stereochemistry of the final product, especially when chiral centers are present or formed. |
| Intermediate | Trialkylborane chadsprep.com | A stable intermediate that does not undergo rearrangement, ensuring the carbon skeleton of the precursor is maintained in the final alcohol product. chadsprep.com |
| Reagents | 1. Borane (e.g., BH₃·THF) 2. Oxidizing Agent (e.g., H₂O₂, NaOH) chadsprep.com | Standard and readily available reagents for the two-step process. The choice of borane can be modified to enhance selectivity. masterorganicchemistry.com |
Multi-step Reaction Sequences for Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound often requires multi-step reaction sequences that allow for the introduction of various functional groups and the construction of more complex molecular architectures. These sequences can start from simpler, commercially available precursors and build up the desired structure step-by-step.
One documented example involves the synthesis of (E)-6-(3-furyl)-3-methylhex-2-en-1-ol, a derivative of this compound containing a furan moiety. google.com This synthesis demonstrates a sequence of reactions to construct the carbon skeleton and introduce the necessary functional groups.
A plausible synthetic sequence is outlined below:
Step 1: Preparation of 3-(3-furyl)propan-1-ol: This intermediate can be synthesized from (E)-3-(3-furyl)prop-2-en-1-ol through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂). google.com This reaction selectively reduces the carbon-carbon double bond while preserving the furan ring and the primary alcohol.
Step 2: Oxidation to 3-(3-furyl)propanal: The primary alcohol, 3-(3-furyl)propan-1-ol, can be oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Step 3: Wittig or Horner-Wadsworth-Emmons Reaction: The aldehyde, 3-(3-furyl)propanal, can then undergo a Wittig reaction with a suitable phosphorus ylide, such as the one derived from (2-bromoethyl)triphenylphosphonium bromide, or a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester like triethyl phosphonoacetate, followed by reduction. A patent describes the use of a Wittig-type reaction in the synthesis of related furan derivatives. google.com This step is crucial for elongating the carbon chain and creating the double bond with the desired stereochemistry. For instance, reaction with the appropriate ylide would form methyl (E)-6-(3-furyl)-3-methylhex-2-enoate. google.com
Step 4: Reduction to (E)-6-(3-furyl)-3-methylhex-2-en-1-ol: The final step involves the reduction of the ester group in methyl (E)-6-(3-furyl)-3-methylhex-2-enoate to a primary alcohol. google.com A powerful reducing agent like diisobutylaluminium hydride (DIBAL-H) is effective for this transformation, yielding the target functionalized derivative, (E)-6-(3-furyl)-3-methylhex-2-en-1-ol. google.com
Chemical Transformations and Reactivity of 3 Methylhex 2 En 1 Ol
Functional Group Interconversions of the Allylic Alcohol Moiety
The allylic alcohol moiety in 3-methylhex-2-en-1-ol is a versatile functional group that can undergo a range of interconversions, including oxidation, reduction, nucleophilic substitution, and derivatization for protection.
Oxidation Reactions of Primary Allylic Alcohols
The primary allylic alcohol group of this compound can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 3-methylhex-2-enal, or further to the carboxylic acid, 3-methylhex-2-enoic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents are typically employed to favor the formation of the aldehyde and prevent over-oxidation.
Common reagents for the oxidation of primary allylic alcohols to aldehydes include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). These reagents are known for their selectivity for allylic and benzylic alcohols.
| Oxidizing Agent | Product(s) | Reaction Conditions |
| Manganese Dioxide (MnO₂) | 3-Methylhex-2-enal | Stirring in a nonpolar solvent like dichloromethane (B109758) or chloroform at room temperature. |
| Pyridinium Chlorochromate (PCC) | 3-Methylhex-2-enal | Reaction in dichloromethane at room temperature. |
| Dess-Martin Periodinane (DMP) | 3-Methylhex-2-enal | Typically carried out in chlorinated solvents at room temperature. |
| Jones Reagent (CrO₃/H₂SO₄) | 3-Methylhex-2-enoic acid and other byproducts | Strong acidic conditions, often leading to over-oxidation and side reactions. |
The oxidation of this compound to 3-methylhex-2-en-1-one is a known transformation. nih.govck12.org This indicates the conversion of the primary alcohol to a ketone, which implies a rearrangement or an alternative starting material, as the direct oxidation of a primary alcohol yields an aldehyde. For the context of this article, focusing on the expected product from a primary allylic alcohol, the formation of 3-methylhex-2-enal is the primary transformation.
Reduction Reactions of the Hydroxyl Group
The hydroxyl group of this compound can be removed through reduction to yield the corresponding alkene, 3-methylhex-2-ene. This transformation is typically achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).
Another approach involves the direct deoxygenation of the allylic alcohol. This can be accomplished using various methods, including the Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative followed by radical-induced cleavage.
| Reaction Type | Reagents | Intermediate(s) | Product |
| Two-step (via Tosylate) | 1. p-Toluenesulfonyl chloride (TsCl), pyridine2. Lithium aluminum hydride (LiAlH₄) | 3-Methylhex-2-en-1-yl tosylate | 3-Methylhex-2-ene |
| Two-step (via Halide) | 1. Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)2. Lithium aluminum hydride (LiAlH₄) | 1-Chloro-3-methylhex-2-ene or 1-Bromo-3-methylhex-2-ene | 3-Methylhex-2-ene |
| Barton-McCombie Deoxygenation | 1. Phenyl chlorothionoformate, DMAP2. Tributyltin hydride (Bu₃SnH), AIBN | O-(3-Methylhex-2-en-1-yl) S-phenyl carbonothioate | 3-Methylhex-2-ene |
Nucleophilic Substitution Reactions and Reactivity Studies
The hydroxyl group of this compound can be replaced by a nucleophile through a substitution reaction. Due to the allylic nature of the alcohol, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, and often with allylic rearrangement (Sₙ1' or Sₙ2'). The reaction pathway is influenced by the reaction conditions, the nature of the nucleophile, and the leaving group.
To facilitate the substitution, the hydroxyl group is typically protonated in the presence of a strong acid or converted into a better leaving group, such as a tosylate or a halide. For instance, reaction with hydrogen halides (HX) proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the halide ion. This can lead to a mixture of direct substitution (Sₙ2) and rearranged (Sₙ2') products.
The reaction with thionyl chloride (SOCl₂) is a common method to convert alcohols to alkyl chlorides. With allylic alcohols, this reaction can also lead to rearranged products due to the formation of an allylic carbocation or a closely related intermediate.
| Reagent | Product(s) | Mechanism(s) |
| Hydrogen Bromide (HBr) | 1-Bromo-3-methylhex-2-ene and 3-Bromo-3-methylhex-1-ene | Sₙ2 and Sₙ2' or Sₙ1 and Sₙ1' (via allylic carbocation) |
| Thionyl Chloride (SOCl₂) | 1-Chloro-3-methylhex-2-ene and 3-Chloro-3-methylhex-1-ene | Sₙi (with potential for rearrangement) |
| Phosphorus Tribromide (PBr₃) | Primarily 1-Bromo-3-methylhex-2-ene | Predominantly Sₙ2 |
Derivatization via Silylation and Other Protecting Group Strategies
In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting with reagents intended for other parts of the molecule. Silylation is a common and effective method for protecting alcohols. The alcohol is treated with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl), in the presence of a base like imidazole or triethylamine. This forms a silyl ether, which is generally stable to a wide range of reaction conditions but can be easily removed when needed using a fluoride source like tetrabutylammonium fluoride (TBAF).
| Silylating Agent | Protecting Group | Base | Deprotection Reagent |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | TBDMS | Imidazole, Triethylamine | TBAF, HF |
| Triethylsilyl chloride (TESCl) | TES | Imidazole, Triethylamine | TBAF, HF |
| Trimethylsilyl chloride (TMSCl) | TMS | Triethylamine | Mild acid |
Other protecting groups for alcohols, such as benzyl ethers or tetrahydropyranyl (THP) ethers, can also be employed depending on the specific requirements of the synthetic route.
Reactivity of the Alkene Moiety in this compound
The carbon-carbon double bond in this compound is susceptible to electrophilic attack, leading to a variety of addition products. The presence of the allylic hydroxyl group can influence the regioselectivity and stereoselectivity of these reactions.
Electrophilic Addition Reactions
Electrophilic addition to the double bond of this compound proceeds via the formation of a carbocation intermediate. The stability of this carbocation, which is influenced by the methyl group at the 3-position, directs the regiochemistry of the addition according to Markovnikov's rule. For example, the addition of HBr is expected to proceed via protonation of the double bond to form the more stable tertiary carbocation at the C3 position. Subsequent attack by the bromide ion would then lead to the addition product.
However, the presence of the hydroxyl group can also lead to intramolecular reactions or influence the reaction pathway. For instance, in the presence of an electrophile like bromine (Br₂), a bromonium ion intermediate is formed. This can be attacked by the hydroxyl group to form a cyclic ether, or by the bromide ion to give the dihaloalkane.
| Electrophile | Reagent(s) | Intermediate(s) | Product(s) |
| Hydrogen Halide (e.g., HBr) | HBr | Tertiary carbocation at C3 | 3-Bromo-3-methylhexan-1-ol |
| Halogen (e.g., Br₂) | Br₂ in CCl₄ | Bromonium ion | 2,3-Dibromo-3-methylhexan-1-ol |
| Halogen in Water (e.g., Br₂/H₂O) | Br₂ / H₂O | Bromonium ion | 2-Bromo-3-hydroxy-3-methylhexan-1-ol (a bromohydrin) |
| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | Organoborane | 3-Methylhexane-1,2-diol (anti-Markovnikov addition of H and OH) |
It is important to note that the electrophilic addition of HBr to the related compound 3-methylhex-2-ene can result in different isomers depending on the presence of peroxides, which dictates a radical versus an ionic mechanism. youtube.com
Catalytic Cross-Metathesis for Olefin Derivatization
Olefin cross-metathesis (CM) is a powerful reaction for the formation of new carbon-carbon double bonds, enabling the synthesis of complex molecules from simpler olefinic precursors. sigmaaldrich.com This transformation involves the transalkylidenation between two different alkenes, catalyzed typically by ruthenium or molybdenum carbene complexes, such as Grubbs' catalysts. organic-chemistry.orgharvard.edu The reaction is a thermodynamically controlled process, often driven forward by the release of a volatile byproduct like ethylene gas. illinois.edu
For this compound, cross-metathesis provides a direct route to derivatize the molecule by introducing new substituents at the olefinic bond. The reaction proceeds through a generally accepted mechanism proposed by Chauvin, involving the formation of a metallacyclobutane intermediate. harvard.eduillinois.edu The catalyst, a metal alkylidene, reacts with the alkene to form the four-membered ring intermediate, which then undergoes a cycloreversion to yield a new olefin and a new metal alkylidene, continuing the catalytic cycle. illinois.edu
The success and selectivity of a cross-metathesis reaction depend on the relative reactivities of the olefin partners and their propensity for self-metathesis (homodimerization). In the case of an allylic alcohol like this compound, the hydroxyl group can influence the reaction rate and catalyst stability. nih.govbeilstein-journals.org While second-generation Grubbs' catalysts show excellent functional group tolerance, the presence of the allylic hydroxyl group can sometimes accelerate catalyst decomposition at elevated temperatures. nih.govbeilstein-journals.org
The derivatization of this compound can be achieved by reacting it with a partner olefin. The selection of the partner influences the structure of the final product. A general scheme for this reaction is presented below.
General Reaction Scheme:
Below is a table detailing potential cross-metathesis reactions with this compound.
| Reactant 1 | Reactant 2 (Partner Olefin) | Catalyst | Expected Product |
| This compound | Styrene | Grubbs' 2nd Gen. Catalyst | (2E,4E)-5-Methyl-1-phenylhepta-2,4-dien-1-ol |
| This compound | Methyl Acrylate | Hoveyda-Grubbs' 2nd Gen. Catalyst | Methyl (2E,4E)-4-methyl-6-hydroxyhepta-2,4-dienoate |
| This compound | Allyltrimethylsilane | Grubbs' 2nd Gen. Catalyst | (E)-5-Methyl-1-(trimethylsilyl)hepta-1,4-dien-3-ol |
Note: The stereochemistry of the newly formed double bond is typically E-selective, though this can be influenced by the catalyst and reaction conditions.
Olefin Migration Studies in Related Systems
Olefin migration, or isomerization, is a common transformation for allylic alcohols, often catalyzed by transition-metal complexes. researchgate.netiastate.edu This process typically involves a 1,3-transposition of the double bond and the hydroxyl group, leading to the formation of an isomeric alcohol or, in some cases, a ketone via tautomerization. researchgate.net While specific studies on the olefin migration of this compound are not extensively documented, the reactivity of analogous systems provides significant insight into its potential behavior.
For instance, studies on the related compound 3-methyl-2-cyclohexen-1-ol in the presence of ruthenium catalysts have shown that slight changes in reaction conditions can lead to isomerization to 3-methylcyclohexanone or a 1,3-transposition to 1-methyl-2-cyclohexen-1-ol. researchgate.net Similarly, methyltrioxorhenium (MTO) has been shown to catalyze the 1,3-transposition of various allylic alcohols to generate the more thermodynamically stable isomer at equilibrium. iastate.edu
For this compound, a potential isomerization pathway could lead to the formation of 3-methylhex-3-en-1-ol (B14718775). The equilibrium between these isomers would be influenced by the substitution pattern and the relative thermodynamic stabilities of the double bonds.
Plausible Isomerization of this compound:
The mechanism for such migrations can vary. One plausible pathway involves the formation of a palladium-hydride species that activates the allylic alcohol. homkat.nl Another proposed mechanism with oxometal complexes involves the formation of a monoalkoxy complex with the catalyst, followed by a rearrangement of bonds to yield the isomerized product. iastate.edu The presence of water can significantly inhibit these reactions by competing with the alcohol for coordination to the metal catalyst. iastate.edu
Oxidative Cleavage Reactions (e.g., Ozonolysis Principles)
Oxidative cleavage of the carbon-carbon double bond in this compound is a key reaction that leads to the formation of smaller carbonyl-containing molecules. Ozonolysis is the most common and predictable method for achieving this transformation. youtube.com The reaction involves treating the alkene with ozone (O₃), followed by a workup step that determines the final products. organic-chemistry.org
The mechanism of ozonolysis, first proposed by Criegee, involves the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). organic-chemistry.orgmsu.edu This intermediate rapidly rearranges into a more stable secondary ozonide. The subsequent workup of this ozonide dictates the oxidation state of the products.
Reductive Workup: Using reagents like dimethyl sulfide (DMS) or zinc and water cleaves the ozonide to produce aldehydes or ketones. For this compound, cleavage of the C2=C3 double bond would yield two different carbonyl compounds.
Oxidative Workup: Using hydrogen peroxide (H₂O₂) as the workup reagent will oxidize any initially formed aldehydes to carboxylic acids. Ketones, however, remain unchanged under these conditions.
Applying these principles to this compound, the double bond between the second and third carbon atoms is cleaved.
Ozonolysis Reaction Scheme for this compound:
The expected products from the ozonolysis of this compound under different conditions are summarized in the table below.
| Starting Material | Reagents | Products |
| This compound | 1. O₃ 2. (CH₃)₂S (Reductive Workup) | Glycolaldehyde and Butan-2-one |
| This compound | 1. O₃ 2. H₂O₂ (Oxidative Workup) | Glycolic acid and Butan-2-one |
Investigation of Reaction Mechanisms and Kinetics for this compound Transformations
The investigation of reaction mechanisms and kinetics for transformations involving this compound relies on established principles for allylic alcohols and olefins.
Olefin Migration: The kinetics of metal-catalyzed 1,3-transposition of allylic alcohols can be complex. Studies on related systems have shown the reaction to be first-order with respect to both the allylic alcohol and the catalyst. iastate.edu The rate is often strongly inhibited by coordinating solvents or impurities like water, which compete with the substrate for the active catalytic sites. iastate.edu The mechanism can involve various intermediates, including metal-hydride species or π-allyl complexes, and the rate-determining step may be the formation of these intermediates or the subsequent rearrangement.
Stereochemistry and Conformational Analysis of 3 Methylhex 2 En 1 Ol Isomers
Characterization of (E)/(Z) Isomerism and its Influence on Chemical Behavior
Geometric isomerism, also known as cis-trans or (E)/(Z) isomerism, arises in 3-Methylhex-2-en-1-ol due to the restricted rotation around the carbon-carbon double bond between C2 and C3. studymind.co.uk The designation of each isomer depends on the priority of the substituent groups attached to the double-bonded carbons, based on the Cahn-Ingold-Prelog (CIP) priority rules.
For this compound, the groups on C2 are -H and -CH₂OH. The groups on C3 are -CH₃ and -CH₂CH₂CH₃ (propyl).
Priorities on C2: -CH₂OH (higher) vs. -H (lower)
Priorities on C3: -CH₂CH₂CH₃ (higher) vs. -CH₃ (lower)
The two geometric isomers are:
(E)-3-Methylhex-2-en-1-ol: The higher priority groups (-CH₂OH and -CH₂CH₂CH₃) are on opposite sides of the double bond. This is the trans configuration. nih.gov
(Z)-3-Methylhex-2-en-1-ol: The higher priority groups are on the same side of the double bond. chemsrc.com This is the cis configuration.
The different spatial arrangements of the (E) and (Z) isomers lead to distinct physical and chemical properties. fiveable.me These differences can manifest in boiling points, melting points, dipole moments, and spectral characteristics (NMR, IR). For instance, (Z)-isomers are often less thermodynamically stable than their (E)-counterparts due to increased steric strain from having bulkier groups on the same side of the double bond.
This difference in stability and structure influences their chemical behavior. The reactivity of the alcohol and the double bond can be affected by the steric environment. studymind.co.uk For example, reactions involving the hydroxyl group or the double bond might proceed at different rates or yield different product ratios for the (E) and (Z) isomers. fiveable.me Furthermore, the stereochemistry of the starting isomer can dictate the stereochemical outcome of certain reactions, a principle leveraged in stereoselective synthesis. Base-catalyzed isomerization techniques can be employed to convert between (Z) and (E) isomers of allylic alcohols, often driving the reaction toward the more thermodynamically stable (E)-isomer. acs.orgacs.org
Analysis of Chiral Centers and Enantiomeric Forms in Related Methylhexenols
In addition to geometric isomerism, this compound possesses a chiral center, which is a carbon atom attached to four different groups. A carbon atom that has four different groups attached to it is known as a chiral center or an asymmetric carbon atom. udel.edu However, in the case of this compound, the carbon at the C3 position is part of a double bond and is only attached to three groups, so it is not a chiral center. A chiral center must be an sp³ hybridized carbon with four different substituents.
Let's analyze related saturated and unsaturated methylhexenols to illustrate the concept of chiral centers and enantiomeric forms.
3-Methyl-2-hexanol: In this saturated analogue, the double bond is reduced. The carbon at position 2 is attached to -H, -OH, -CH₃, and a -CH(CH₃)CH₂CH₂CH₃ group, making it a chiral center. Similarly, the carbon at position 3 is attached to -H, -CH₃, -CH₂CH₃, and a -CH(OH)CH₃ group, also a chiral center. The presence of two chiral centers means there can be up to 2ⁿ = 2² = 4 stereoisomers (two pairs of enantiomers). thegoodscentscompany.comsigmaaldrich.comchemspider.com
5-Methylhexan-3-ol: Here, the chiral center is at the C3 position, bonded to -H, -OH, an ethyl group (-CH₂CH₃), and an isobutyl group (-CH₂CH(CH₃)₂). pearson.com This gives rise to two enantiomers: (R)-5-methylhexan-3-ol and (S)-5-methylhexan-3-ol.
2-Methylhex-4-en-3-ol: This compound has a chiral center at C3 and a double bond at C4, which can exhibit (E)/(Z) isomerism. brainly.com The C3 is bonded to four different groups: -H, -OH, an isopropyl group, and the -CH=CHCH₃ group. This results in a total of four possible stereoisomers: (3R, 4E), (3S, 4E), (3R, 4Z), and (3S, 4Z). brainly.com
Enantiomers are non-superimposable mirror images of each other and have identical physical properties except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. The number of possible stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers, assuming no meso compounds are possible. youtube.com
| Compound Name | Chiral Center(s) | Potential for E/Z Isomerism | Max. Number of Stereoisomers |
|---|---|---|---|
| This compound | None | Yes (at C2=C3) | 2 (E and Z isomers) |
| 3-Methyl-2-hexanol | C2, C3 | No | 4 |
| 5-Methylhexan-3-ol | C3 | No | 2 |
| 2-Methylhex-4-en-3-ol | C3 | Yes (at C4=C5) | 4 |
Methodologies for Stereochemical Purity Determination and Control in Synthetic Routes
Ensuring the stereochemical purity of a compound is critical, particularly in the synthesis of pharmaceuticals and fine chemicals where only one stereoisomer may have the desired activity. Several analytical methods are employed to determine the ratio of stereoisomers, known as enantiomeric excess (e.e.) or diastereomeric excess (d.e.).
Methods for Determining Stereochemical Purity:
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP) are powerful techniques for separating enantiomers. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their quantification. masterorganicchemistry.com
NMR Spectroscopy with Chiral Auxiliaries:
Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomers. utoronto.caresearchgate.net These diastereomers have distinct NMR spectra, and the integration of specific signals can be used to determine the enantiomeric excess of the original alcohol. utoronto.ca
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers. This can induce chemical shift differences (Δδ) between the signals of the enantiomers, allowing for their quantification without chemical modification of the analyte. researchgate.net
Polarimetry: This classical technique measures the optical rotation of a sample. The enantiomeric excess can be calculated by comparing the observed specific rotation of a mixture to the specific rotation of the pure enantiomer. The term "optical purity" is often used interchangeably with enantiomeric excess. masterorganicchemistry.com
Control in Synthetic Routes:
Achieving stereochemical control in a synthesis involves using stereoselective reactions. For allylic alcohols like this compound, this can involve:
Stereoselective Reduction: The reduction of a corresponding α,β-unsaturated ketone or aldehyde using chiral reducing agents (e.g., those derived from lithium aluminum hydride modified with chiral ligands) can produce one enantiomer of the allylic alcohol preferentially.
Asymmetric Ene Reactions: The catalytic asymmetric carbonyl-ene reaction is a method to form chiral homoallylic alcohols with high enantioselectivity. acs.org
Kinetic Resolution: This process involves reacting a racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, leaving the other enantiomer in excess.
The choice of synthetic strategy and purification method is crucial for obtaining this compound with high stereochemical purity.
Conformational Landscape and Energetic Profiling of this compound
The key factors influencing the stability of different conformers include:
Steric Hindrance: Repulsive interactions between bulky groups favor conformations where these groups are far apart. For example, rotation around the C3-C4 bond will be influenced by the steric interactions between the methyl group on C3 and the ethyl group extending from C4.
Torsional Strain: Strain arising from eclipsing interactions between bonds on adjacent atoms. Staggered conformations are generally lower in energy than eclipsed ones.
Intramolecular Hydrogen Bonding: In certain conformations, the hydroxyl group (-OH) at C1 can potentially form a weak hydrogen bond with the π-electrons of the double bond. This interaction can stabilize specific conformers.
The chemical properties of unsaturated alcohols are dependent on the structure of the alkyl group and the position of the double bond. mmsl.cz The reactivity of the hydroxyl group and the double bond can be influenced by the preferred conformation. For instance, the accessibility of the hydroxyl proton for an acid-base reaction or the approach of a reagent to the double bond can be conformation-dependent.
Energetic profiling involves calculating the relative energies of different conformations to identify the most stable, low-energy states. Computational chemistry methods, such as density functional theory (DFT), are often used to model the potential energy surface of a molecule. Studies on similar unsaturated alcohols, like nerol, have shown that the interplay of these steric and electronic factors leads to a complex potential energy surface with several local minima corresponding to stable conformers. mdpi.com For this compound, the global minimum energy conformation would likely be one that minimizes steric clashes involving the propyl and methyl groups while allowing for favorable electronic interactions.
Advanced Analytical Techniques for Structural Elucidation and Quantification of 3 Methylhex 2 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms. magritek.com For 3-methylhex-2-en-1-ol, ¹H and ¹³C NMR are instrumental in confirming the carbon skeleton, the location of the double bond and hydroxyl group, and the stereochemistry (E/Z isomerism) of the molecule.
Each unique proton and carbon environment within the molecule produces a distinct signal in the NMR spectrum. creative-biostructure.com The chemical shift (δ) of a signal indicates the electronic environment of the nucleus, while the splitting pattern (multiplicity) in ¹H NMR reveals the number of adjacent protons, and the integration value corresponds to the number of protons generating the signal. magritek.com
For this compound, the key NMR signals would be:
¹H NMR: Protons on the carbon bearing the hydroxyl group (-CH₂OH) would appear downfield, as would the vinylic proton (-CH=). The methyl and ethyl groups attached to the double bond and the rest of the alkyl chain would have characteristic shifts and splitting patterns. For example, the CH₂ group of the ethyl substituent would likely appear as a quartet, while its CH₃ group would be a triplet.
¹³C NMR: The carbons of the C=C double bond and the carbon attached to the hydroxyl group (C-OH) would have distinct chemical shifts in the downfield region of the spectrum.
NMR is particularly crucial for distinguishing between isomers. For instance, the position of the double bond in a constitutional isomer like 3-methylhex-3-en-1-ol (B14718775) would result in a significantly different set of chemical shifts and coupling constants compared to this compound. Furthermore, the (E) and (Z) geometric isomers of this compound can be differentiated by the coupling constants between vinylic protons or through the Nuclear Overhauser Effect (NOE), which measures the spatial proximity of protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OH | Variable (1-5) | Singlet (broad) |
| =CH- | ~5.4 | Triplet |
| -CH₂OH | ~4.1 | Doublet |
| -CH₂- (ethyl) | ~2.0 | Quartet |
| =C-CH₃ | ~1.7 | Singlet |
Note: This table represents predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule upon ionization. libretexts.org
The molecular formula of this compound is C7H14O, giving it a monoisotopic mass of approximately 114.10 g/mol . epa.govguidechem.com In an electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak (M⁺) at m/z = 114.
Alcohols often exhibit a weak or absent molecular ion peak due to rapid fragmentation. libretexts.org The fragmentation of this compound is expected to follow characteristic pathways for unsaturated alcohols:
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to a significant peak at m/z 96 (M-18).
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant pathway. libretexts.org For this primary alcohol, this would involve the loss of a hydrogen atom to give a peak at m/z 113 (M-1) or, more significantly, cleavage at the C1-C2 bond.
Allylic Cleavage: The double bond influences fragmentation. Cleavage of the bond beta to the double bond (the C4-C5 bond) is favorable, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would produce a prominent fragment ion at m/z 85.
Other Fragmentations: Loss of other alkyl fragments can also occur, leading to a series of peaks that help in piecing together the molecular structure. docbrown.info For example, loss of a methyl radical (•CH₃, 15 Da) could result in a peak at m/z 99.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |
| 99 | [C₆H₁₁O]⁺ | Loss of •CH₃ (M-15) |
| 96 | [C₇H₁₂]⁺ | Loss of H₂O (M-18) |
| 85 | [C₅H₉O]⁺ | Loss of •C₂H₅ (M-29) |
| 71 | [C₄H₇O]⁺ | Loss of •C₃H₇ (M-43) |
| 57 | [C₄H₉]⁺ | Further fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.
The IR spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl (-OH) group, its carbon-carbon double bond (C=C), and its various carbon-hydrogen bonds.
Key diagnostic peaks in the IR spectrum include:
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group in an alcohol and is broadened due to hydrogen bonding.
C-H Stretches (sp³): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the methyl and ethyl groups.
C-H Stretch (sp²): An absorption band just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹) due to the stretching of the C-H bond on the double bond.
C=C Stretch: A medium intensity absorption band in the region of 1640-1680 cm⁻¹ for the carbon-carbon double bond. Its intensity is variable and depends on the substitution pattern.
C-O Stretch: A strong absorption band in the fingerprint region, typically between 1000-1260 cm⁻¹, which corresponds to the stretching vibration of the carbon-oxygen single bond.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkene (=C-H) | C-H Stretch | 3010 - 3095 | Medium |
| Alkane (-C-H) | C-H Stretch | 2850 - 2960 | Strong |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |
Chromatographic Methods for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both gas and liquid chromatography are vital for its separation from reaction byproducts or natural extracts, for purity assessment, and for the resolution of stereoisomers.
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. shimadzu-la.com In GC, the compound is vaporized and transported by a carrier gas through a capillary column, which separates components based on their boiling points and interactions with the stationary phase.
GC-FID: When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data. The FID response is proportional to the mass of carbon atoms entering the detector, making it a reliable tool for determining the purity of a sample and quantifying the analyte. ttb.gov
GC-MS: Coupling the GC to a Mass Spectrometer (MS) combines the separation power of GC with the identification capabilities of MS. scione.com As each component elutes from the column, it is ionized and fragmented, providing a mass spectrum that can be used to confirm its identity by comparison to spectral libraries. This is particularly useful for distinguishing between isomers that may have similar retention times.
The choice of GC column is critical; a mid-polarity column is often suitable for separating alcohols and other oxygenated compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale separations. sielc.com
Preparative HPLC: This technique is used to isolate and purify larger quantities of this compound from a mixture. sielc.com The separated fractions can be collected for further analysis or use. Normal-phase or reverse-phase HPLC can be employed depending on the polarity of the compound and the impurities present.
Chiral Separations: The this compound molecule contains a stereocenter at the C3 position, meaning it exists as a pair of enantiomers ((R) and (S) isomers). Enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. sigmaaldrich.com To separate these enantiomers, chiral HPLC is required. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. csfarmacie.cznih.gov The ability to separate and quantify individual enantiomers is critical in fields like fragrance and pharmaceutical chemistry, as different enantiomers can have distinct biological activities or odors. researchgate.net
In trace analysis, determining the lowest concentration of an analyte that can be reliably detected and quantified is crucial.
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision. It is often estimated based on a signal-to-noise ratio (S/N) of 3:1. europa.eu
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is typically defined by a signal-to-noise ratio of 10:1. europa.eu
Optimizing LOD and LOQ for the analysis of this compound in chromatographic methods involves several strategies:
Increasing Detector Sensitivity: Selecting the most sensitive detector for the analyte (e.g., using selected ion monitoring (SIM) mode in GC-MS).
Reducing Baseline Noise: Ensuring high-purity solvents and gases, and proper instrument maintenance.
Improving Chromatographic Efficiency: Using high-efficiency columns and optimizing parameters like flow rate and temperature gradients to produce sharper, taller peaks. sigmaaldrich.com
Sample Pre-concentration: Employing techniques like solid-phase extraction (SPE) to concentrate the analyte before injection.
By carefully optimizing these parameters, analytical methods can be developed to detect and quantify this compound at very low levels.
Computational Chemistry Studies on 3 Methylhex 2 En 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-methylhex-2-en-1-ol, DFT calculations could provide valuable insights into its reactivity. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate various electronic properties that help in understanding the molecule's behavior.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -X.XX eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | +Y.YY eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Z.ZZ eV | Relates to chemical reactivity and stability. |
| Dipole Moment | D.DD Debye | Influences intermolecular interactions and solubility. |
| Mulliken Atomic Charges | C1: -0.X, C2: +0.Y, ... | Predicts reactive sites within the molecule. |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Molecular Modeling for Elucidating Steric and Electronic Effects in Reactions
Molecular modeling techniques, such as molecular mechanics, are instrumental in understanding how the three-dimensional structure of this compound influences its reactions. These models can elucidate the interplay of steric and electronic effects that govern reaction pathways and product formation.
Steric Effects: The spatial arrangement of the methyl and propyl groups attached to the double bond, as well as the hydroxymethyl group, creates steric hindrance that can direct the approach of a reagent to a specific face of the molecule. Molecular modeling can visualize and quantify this steric bulk, helping to explain regioselectivity and stereoselectivity in reactions such as epoxidation or osmylation.
Electronic Effects: The electron-donating nature of the alkyl groups and the electron-withdrawing effect of the hydroxyl group influence the electron density distribution across the molecule. This, in turn, affects the reactivity of the double bond. Molecular electrostatic potential (MEP) maps, generated from computational data, can visually represent the electron-rich and electron-poor regions of the molecule, providing a guide to its reactive behavior.
Prediction of Stereochemical Outcomes and Transition State Geometries
A significant application of computational chemistry is the prediction of stereochemical outcomes of reactions. For a chiral molecule like this compound, or for reactions that can generate new stereocenters, computational methods can be used to predict which stereoisomer will be the major product.
This is achieved by calculating the energies of the transition states for the formation of each possible stereoisomer. According to transition state theory, the reaction pathway with the lowest energy transition state will be the most favorable, leading to the major product.
For example, in the asymmetric epoxidation of this compound, DFT calculations could be used to model the transition state structures for the attack of the oxidizing agent from the Re and Si faces of the double bond. The calculated energy difference between these transition states would allow for a prediction of the enantiomeric excess (ee) of the resulting epoxide.
Table 2: Hypothetical Transition State Energy Calculations for a Reaction of this compound
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |
| TS_Re (for R-product) | 0.0 | R-enantiomer |
| TS_Si (for S-product) | +1.5 |
Note: This table illustrates a hypothetical scenario where the transition state leading to the R-enantiomer is lower in energy, thus predicting it as the major product.
Strategies for Reconciling Computational and Experimental Data Discrepancies
While computational methods are powerful predictive tools, discrepancies between calculated and experimental data can arise. Several factors can contribute to these differences, and various strategies can be employed to reconcile them.
Sources of Discrepancy:
Level of Theory and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A less sophisticated level of theory may not adequately capture all the electronic and steric effects.
Solvation Effects: Gas-phase calculations, which are often the default, may not accurately represent reactions carried out in a solvent. The polarity and specific interactions of the solvent can significantly influence reaction pathways and energies.
Conformational Flexibility: Molecules like this compound can exist in multiple conformations. Computational studies must consider the Boltzmann distribution of these conformers, as the most stable conformer in the ground state may not be the one that reacts.
Dynamic Effects: Calculations often focus on stationary points (minima and transition states) on the potential energy surface. However, molecular dynamics simulations may be necessary to capture the full picture of the reaction, including thermal motion and entropic effects.
Reconciliation Strategies:
Benchmarking: Comparing the results from different computational methods and basis sets can help to assess the reliability of the predictions.
Inclusion of Solvent Models: Using implicit or explicit solvent models in the calculations can provide a more realistic representation of the reaction environment.
Conformational Searching: Performing a thorough conformational analysis to identify all low-energy conformers is crucial for accurate predictions.
Comparison with Spectroscopic Data: Calculated spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, can be compared with experimental spectra to validate the computed molecular geometries.
By systematically addressing these factors, computational chemists can refine their models to achieve better agreement with experimental observations, leading to a more robust understanding of the chemical behavior of this compound.
Applications of 3 Methylhex 2 En 1 Ol in Advanced Organic Synthesis
Utility as a Chiral or Achiral Building Block for Complex Natural Products and Analogues
The structural framework of 3-Methylhex-2-en-1-ol, featuring an allylic alcohol system, makes it a valuable synthon in the synthesis of a variety of natural products, particularly those within the extensive family of terpenoids and other compounds characterized by isoprenoid-like structures. While specific, documented instances of the direct use of this compound in the total synthesis of complex natural products are not extensively reported in readily available scientific literature, its core structure is emblematic of key fragments found in numerous bioactive molecules.
As an achiral molecule, this compound can be employed in synthetic routes where subsequent reactions introduce chirality in a controlled manner. Stereoselective reactions, such as asymmetric epoxidation of the double bond or enzyme-catalyzed transformations of the hydroxyl group, can convert this simple precursor into valuable chiral intermediates. These chiral building blocks can then be elaborated to construct the stereochemically rich frameworks of natural products.
The potential applications of this compound as a building block are highlighted in the table below, which outlines theoretical synthetic transformations and the resulting structural motifs relevant to natural product synthesis.
| Transformation | Resulting Functional Group/Motif | Relevance to Natural Product Class |
| Asymmetric Epoxidation | Chiral Epoxy Alcohol | Precursor to polyether and macrolide natural products |
| Sharpless Asymmetric Dihydroxylation | Chiral Diol | Building block for various polyketides and terpenoids |
| Oxidation of Alcohol | α,β-Unsaturated Aldehyde or Carboxylic Acid | Key intermediate for Diels-Alder reactions and conjugate additions |
| Esterification/Etherification | Allylic Esters/Ethers | Found in various signaling molecules and fragrances |
Intermediate in the Synthesis of Specialty Chemicals and Advanced Materials
The reactivity of this compound also positions it as a valuable intermediate in the synthesis of a range of specialty chemicals. The presence of both a nucleophilic hydroxyl group and an electrophilic double bond allows for a diverse array of chemical modifications.
One significant area of application is in the synthesis of specialty esters and ethers, which often find use as fragrance and flavor compounds. The structural characteristics of this compound, with its specific chain length and methyl branching, can contribute to unique olfactory properties in its derivatives.
Furthermore, the allylic alcohol moiety can be a precursor for the introduction of other functional groups, leading to the synthesis of more complex molecules with applications in agrochemicals and pharmaceuticals. While direct pathways from this compound to commercial specialty chemicals are not widely published, its potential as a starting material is evident from its chemical structure.
Derivatization for the Development of Functional Materials with Tuned Physicochemical Characteristics
The modification of this compound through derivatization opens avenues for the creation of functional materials with tailored properties. The hydroxyl group serves as a convenient handle for attaching the molecule to polymer backbones or for initiating polymerization reactions.
For instance, esterification of this compound with acrylic acid or methacrylic acid would yield a monomer that could be incorporated into polymers. The resulting polymers would possess pendant side chains with the specific alkyl structure of the parent alcohol, which could influence the physical properties of the material, such as its glass transition temperature, solubility, and surface characteristics.
Q & A
Q. How can meta-analysis frameworks address inconsistencies in reported biological activity data for this compound derivatives?
- Methodological Answer : Systematic literature reviews using PRISMA guidelines filter studies by assay type (e.g., antimicrobial vs. antioxidant). Heterogeneity is quantified via I² statistics; random-effects models aggregate data. Contradictions are resolved by subgroup analysis (e.g., microbial strains tested) .
05 文献检索Literature search for meta-analysis02:58
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
